molecular formula CuH2O5S B3421917 Copper(II) sulfate hydrate CAS No. 23254-43-5

Copper(II) sulfate hydrate

Cat. No.: B3421917
CAS No.: 23254-43-5
M. Wt: 177.63 g/mol
InChI Key: CYKLGTUKGYURDP-UHFFFAOYSA-L
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Description

Copper(II) sulfate hydrate, also known as cupric sulfate hydrate, is a widely used chemical compound with the chemical formula CuSO₄·nH₂O, where n typically equals 5, indicating the pentahydrate form. This compound is recognized for its striking blue color and crystalline structure. It is commonly referred to as blue vitriol or bluestone .

Mechanism of Action

Target of Action

Copper sulfate monohydrate primarily targets copper transport proteins such as Ctr1 . These proteins are responsible for the uptake of copper into cells, which is essential for various physiological processes .

Mode of Action

Copper sulfate monohydrate interacts with its targets by being absorbed into cells via the high affinity copper uptake protein (Ctr1) . Once inside the cell, copper can be reduced to the Cu1+ form prior to transport .

Biochemical Pathways

Copper sulfate monohydrate affects several biochemical pathways. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is also involved in the formation of superoxide dismutase (SOD) and guaiacol peroxidase (GPOX) , enzymes that play crucial roles in the cellular response to oxidative stress .

Pharmacokinetics

The pharmacokinetics of copper sulfate monohydrate involve its absorption, distribution, metabolism, and excretion (ADME). About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes . The compound is highly soluble in water, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of copper sulfate monohydrate’s action are diverse. An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to changes in gene expression, enzyme activity, and the amount of antioxidants . In addition, copper sulfate monohydrate can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of copper sulfate monohydrate. Soil contamination with heavy metals like copper can cause toxic effects on plants as well as on animals and humans . The structure of the transcriptionally active bacterial community in the soil can be significantly impacted by bioavailable copper, overruling other environmental factors such as season and pH .

Biochemical Analysis

Biochemical Properties

Copper sulfate monohydrate plays a pivotal role in various biochemical reactions. It can act as either a recipient or a donor of electrons, participating in various reactions . Copper ions readily form complexes with biomolecules containing certain amino acid residues . It has been reported that copper atoms are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Cellular Effects

Copper sulfate monohydrate has significant effects on various types of cells and cellular processes. An excess of copper ions in cells can generate free radicals and increase oxidative stress . In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper sulfate monohydrate can cause oxidative stress; H2O2 content, superoxide dismutase (SOD), and guaiacol peroxidase (GPOX) activity increased in roots, and malondialdehyde (MDA) increased in all organs .

Molecular Mechanism

Copper sulfate monohydrate exerts its effects at the molecular level through various mechanisms. After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes . Copper metabolism must be tightly controlled in order to achieve homeostasis and avoid disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of copper sulfate monohydrate can change over time. For instance, copper sulfate (100 μM) slightly stimulated stem and leaf growth over a period of 7 days . A higher concentration (300 μM) caused oxidative stress .

Dosage Effects in Animal Models

The effects of copper sulfate monohydrate vary with different dosages in animal models. Copper sulfate pentahydrate is safe for all animal species up to the maximum total copper content authorized in feed . High doses can cause hepatic cirrhosis, polycythemia, dystonia, and Parkinson-like symptoms .

Metabolic Pathways

Copper sulfate monohydrate is involved in various metabolic pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Transport and Distribution

Copper sulfate monohydrate is transported and distributed within cells and tissues through various mechanisms. Mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .

Subcellular Localization

The subcellular localization of copper sulfate monohydrate and its effects on activity or function are of great importance. Copper is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . Characterization of the element species and their subcellular localization is of great importance to uncover cellular mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) sulfate hydrate can be synthesized in the laboratory by reacting copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out in an aqueous solution, and the resulting product is allowed to crystallize .

Industrial Production Methods: Industrially, this compound is produced by treating copper metal with heated and concentrated sulfuric acid. This process involves dissolving the copper in the acid, followed by crystallization of the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Copper(II) sulfate hydrate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Copper(II) sulfate can participate in redox reactions, where it acts as an oxidizing agent.

    Substitution Reactions: It can react with other metal salts, leading to the formation of different metal sulfates and copper metal.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Copper(II) sulfate hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Copper(II) sulfate hydrate can be compared with other similar compounds:

    Iron(II) sulfate (FeSO₄): Both are sulfate salts of transition metals, but iron(II) sulfate is greenish in color and used primarily in iron supplementation and water treatment.

    Manganese(II) sulfate (MnSO₄): Similar in structure but used mainly in agriculture as a micronutrient.

    Nickel(II) sulfate (NiSO₄): Used in electroplating and as a precursor to nickel catalysts.

Uniqueness: this compound is unique due to its vibrant blue color, wide range of applications, and its ability to form complexes with various ligands, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

copper;sulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLGTUKGYURDP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuH2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058284
Record name Copper sulfate (CuSO4) monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10257-54-2, 23254-43-5
Record name Cupric sulfate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper sulfate (CuSO4) monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfuric acid copper(2+) salt (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Copper(II) sulfate hydrate
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Record name CUPRIC SULFATE MONOHYDRATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Copper sulfate monohydrate influence its dehydration process?

A: The crystalline structure of Copper sulfate monohydrate plays a crucial role in its dehydration behavior. Research using terahertz whispering gallery mode resonators (THz-WGMR) demonstrated that the dehydration process from Copper sulfate pentahydrate (CuSO₄·5H₂O) to Copper sulfate trihydrate (CuSO₄·3H₂O) and then to Copper sulfate monohydrate exhibits distinct blueshifts in resonance frequency. These shifts are directly related to the removal of water molecules from the crystal lattice, highlighting the impact of structural changes on the material's properties. []

Q2: Can Copper sulfate monohydrate be used as a chemical heat storage material?

A: Yes, research suggests that Copper sulfate monohydrate holds potential for low-temperature chemical heat storage applications. Studies have investigated its hydration reaction with moist air flow, revealing feasible reaction rates at high humidity and temperatures around 40 °C. The energy released during hydration could be harnessed for heat storage, though further research is needed to optimize the process and evaluate its efficiency. []

Q3: How does the physical state of Copper sulfate monohydrate (amorphous vs. crystalline) impact its reactivity?

A: Studies using deuterium exchange reactions have shown that amorphous Copper sulfate monohydrate exhibits a higher degree of exchange compared to its crystalline counterpart. This increased reactivity is attributed to the larger surface area of the amorphous form, allowing for greater interaction with water molecules. [] This finding underscores the importance of considering physical state when evaluating the chemical behavior of Copper sulfate monohydrate.

Q4: Can Copper sulfate monohydrate be used to enhance vibrational strong coupling in plasmonic systems?

A: Research has demonstrated the successful utilization of Copper sulfate monohydrate thin films in achieving multi-mode vibrational strong coupling with plasmonic substrates. Notably, the broad linewidths of plasmon resonances allowed for simultaneous strong coupling with both symmetric and asymmetric vibrational modes of water within the Copper sulfate monohydrate film. [] This finding opens new avenues for manipulating molecular vibrational responses and potentially influencing chemical reactions.

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